molecular formula C19H23N7O2 B12169871 N-(2-methoxyphenethyl)-1-(tetrazolo[1,5-b]pyridazin-6-yl)piperidine-4-carboxamide

N-(2-methoxyphenethyl)-1-(tetrazolo[1,5-b]pyridazin-6-yl)piperidine-4-carboxamide

Cat. No.: B12169871
M. Wt: 381.4 g/mol
InChI Key: PXEAQBSVOGHVAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-Methoxyphenethyl)-1-(tetrazolo[1,5-b]pyridazin-6-yl)piperidine-4-carboxamide is a synthetic small molecule characterized by a piperidine-4-carboxamide core linked to a tetrazolo[1,5-b]pyridazin-6-yl moiety and a 2-methoxyphenethyl substituent. The methoxyphenethyl group introduces steric bulk and electron-donating properties, which may influence receptor binding, solubility, and metabolic stability.

Properties

Molecular Formula

C19H23N7O2

Molecular Weight

381.4 g/mol

IUPAC Name

N-[2-(2-methoxyphenyl)ethyl]-1-(tetrazolo[1,5-b]pyridazin-6-yl)piperidine-4-carboxamide

InChI

InChI=1S/C19H23N7O2/c1-28-16-5-3-2-4-14(16)8-11-20-19(27)15-9-12-25(13-10-15)18-7-6-17-21-23-24-26(17)22-18/h2-7,15H,8-13H2,1H3,(H,20,27)

InChI Key

PXEAQBSVOGHVAJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1CCNC(=O)C2CCN(CC2)C3=NN4C(=NN=N4)C=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxyphenethyl)-1-(tetrazolo[1,5-b]pyridazin-6-yl)piperidine-4-carboxamide typically involves multi-step organic reactions. The starting materials often include 2-methoxyphenethylamine, tetrazolo[1,5-b]pyridazine, and piperidine-4-carboxylic acid. The synthetic route may involve:

    Formation of the piperidine ring: This can be achieved through cyclization reactions.

    Attachment of the tetrazolo[1,5-b]pyridazin-6-yl group: This step may involve nucleophilic substitution or coupling reactions.

    Introduction of the 2-methoxyphenethyl group: This can be done through amide bond formation using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxyphenethyl)-1-(tetrazolo[1,5-b]pyridazin-6-yl)piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound may be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions could involve hydrogenation using catalysts like palladium on carbon.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles like amines or alcohols.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use as a biochemical probe or ligand.

    Medicine: Possible applications in drug discovery and development, particularly for targeting specific receptors or enzymes.

    Industry: Use in the synthesis of advanced materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action for N-(2-methoxyphenethyl)-1-(tetrazolo[1,5-b]pyridazin-6-yl)piperidine-4-carboxamide would depend on its specific interactions with biological targets. This could involve binding to receptors, inhibiting enzymes, or modulating signaling pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

N-(2-Chlorobenzyl)-1-(Tetrazolo[1,5-b]Pyridazin-6-yl)Piperidine-4-Carboxamide

  • Key Differences : Substitution of 2-methoxyphenethyl with 2-chlorobenzyl introduces an electron-withdrawing chlorine atom instead of a methoxy group.
  • Molecular Weight : 371.83 g/mol (vs. estimated ~400 g/mol for the target compound, assuming similar core structure) .
  • Impact : Chlorine’s electron-withdrawing nature may reduce metabolic stability compared to the methoxy group, which is typically associated with improved solubility and membrane permeability.

N-Benzyl-1-(Tetrazolo[1,5-b]Pyridazin-6-yl)Piperidine-4-Carboxamide

  • Key Differences : Replacement of 2-methoxyphenethyl with a simpler benzyl group eliminates the methoxy and ethylene chain.

Physicochemical Properties

Melting Points of Tetrazolo-Pyridazin Derivatives

  • E-4d: (E)-2-(Benzoylamino)-3-[3,5-dimethyl-1-(tetrazolo[1,5-b]pyridazin-6-yl)-1H-pyrazol-4-yl]propenoic acid exhibits a melting point of 246–248°C, suggesting high thermal stability for the tetrazolo-pyridazin core .
  • Implications : The target compound’s methoxyphenethyl group may lower melting points compared to carboxylic acid derivatives (e.g., 1-(tetrazolo[1,5-b]pyridazin-6-yl)piperidine-4-carboxylic acid, MW 248.24) due to reduced crystallinity .

Antiviral Potential

  • SARS-CoV-2 Inhibitors : Analogs like (R)-N-(4-fluorobenzyl)-1-(1-(naphthalen-1-yl)ethyl)piperidine-4-carboxamide demonstrate activity against viral targets, suggesting that aromatic substituents (e.g., methoxyphenethyl) may enhance binding to protease or polymerase enzymes .

PROTACs and Drug Design

  • BRD4 PROTACs : Piperidine-carboxamide derivatives (e.g., compound 8.36) are utilized in proteolysis-targeting chimeras (PROTACs), highlighting the scaffold’s versatility in medicinal chemistry. The target compound’s methoxyphenethyl group may improve linker flexibility or E3 ligase engagement .

Pharmacokinetic Considerations

  • Metabolism : Chlorine substituents (as in ) are prone to oxidative metabolism, whereas methoxy groups may slow hepatic clearance.
  • Solubility : The carboxylic acid derivative () has higher aqueous solubility (due to ionizable COOH), while the carboxamide group in the target compound may enhance passive diffusion .

Table 1: Comparative Overview of Key Compounds

Compound Name Substituent Molecular Weight (g/mol) Key Properties/Biological Notes Reference
N-(2-Chlorobenzyl)-tetrazolo-pyridazin analog 2-Chlorobenzyl 371.83 Electron-withdrawing; lower stability
N-Benzyl-tetrazolo-pyridazin analog Benzyl ~355 (estimated) Reduced lipophilicity
1-(Tetrazolo-pyridazin)piperidine-4-carboxylic acid -COOH 248.24 High solubility; low lipophilicity
SARS-CoV-2 inhibitor analog 4-Fluorobenzyl ~400 (estimated) Antiviral activity

Biological Activity

N-(2-methoxyphenethyl)-1-(tetrazolo[1,5-b]pyridazin-6-yl)piperidine-4-carboxamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential therapeutic applications. This article explores its biological activity, including pharmacological properties, synthesis, and research findings.

Structural Overview

The compound has the following molecular characteristics:

  • Molecular Formula : C19_{19}H23_{23}N7_{7}O2_{2}
  • Molecular Weight : 381.4 g/mol
  • CAS Number : 1351688-81-7

The structure includes a piperidine ring, a tetrazolo[1,5-b]pyridazine moiety, and a methoxyphenethyl group, which may contribute to diverse biological interactions.

Pharmacological Properties

Research indicates that compounds containing tetrazole and piperidine structures exhibit various pharmacological activities. Key areas of biological activity include:

  • Anticancer Activity : Preliminary studies suggest that this compound may possess significant cytotoxic effects against cancer cell lines. For instance, compounds similar to this compound have shown promising results in inhibiting the proliferation of human adenocarcinoma-derived cell lines such as LoVo (colon cancer), SK-OV-3 (ovarian cancer), and MCF-7 (breast cancer) .
  • Antibacterial and Antifungal Activity : Compounds with similar structural features have demonstrated moderate to strong antibacterial activity against various strains, including Salmonella typhi and Bacillus subtilis. The mechanism often involves enzyme inhibition .
  • Neuroprotective Effects : The piperidine core is associated with neuroprotective properties, making it a candidate for further investigation in neurodegenerative diseases .

The synthesis of this compound typically involves several key steps:

  • Formation of the Piperidine Ring : This can be achieved through cyclization reactions involving appropriate precursors.
  • Introduction of the Tetrazole Moiety : This step often employs 1,3-dipolar cycloaddition reactions.
  • Substitution with Methoxyphenethyl Group : The final step involves attaching the methoxyphenethyl group to the piperidine nitrogen.

These synthetic pathways require optimization to ensure high yields and purity of the final product.

Cytotoxic Evaluation

A study evaluated several derivatives of tetrazolo[1,5-b]pyridazines for their cytotoxic effects on cancer cell lines. The results indicated that compounds with similar structures exhibited dose-dependent cytotoxicity, particularly against colon cancer cells .

CompoundCell LineIC50_{50} (µM)
5aLoVo12.3
2cSK-OV-315.7
5fMCF-720.5

Antibacterial Screening

Another study focused on the antibacterial properties of related compounds. The results showed strong activity against Salmonella typhi with IC50_{50} values significantly lower than standard antibiotics .

CompoundBacterial StrainIC50_{50} (µM)
Compound ASalmonella typhi8.0
Compound BBacillus subtilis10.5
Compound CEscherichia coli25.0

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.